molecular formula C11H20F2 B1390566 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane CAS No. 1186195-06-1

4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane

Cat. No. B1390566
M. Wt: 190.27 g/mol
InChI Key: WEZIKWSRZKJGBR-UHFFFAOYSA-N
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Description

The compound “4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane” is a fluorinated cyclohexane derivative. Cyclohexane is a six-membered ring compound, and in this case, it has a difluoro group and a 1,1-dimethylpropyl group attached .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution or addition reactions where a difluoro group and a 1,1-dimethylpropyl group are added to cyclohexane .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the six-membered cyclohexane ring, with the difluoro group and the 1,1-dimethylpropyl group attached. The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

As a fluorinated cyclohexane derivative, this compound might undergo reactions typical of alkanes, such as combustion and halogenation. The presence of the difluoro group could also make it susceptible to reactions involving the carbon-fluorine bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the structure and the functional groups present. For example, the presence of the difluoro group could increase the compound’s reactivity compared to cyclohexane .

Scientific Research Applications

  • Organometallic Chemistry : One study involves the reaction of 1,3-bis(bromomagnesio)-2,2-dimethylpropane with dichlorodicyclopentadienylvanadium(IV) to produce compounds like 1,1-dicyclopentadienyl-3,3-dimethylvanada(IV)cyclobutane, which are related to 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane. These compounds are important for understanding the stability and reactivity of organometallic compounds (Seetz et al., 1984).

  • Thermodynamic Properties in Oxygasoline Technology : The thermodynamic properties of methyl 1,1-dimethylpropyl ether (related to 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane) and its mixtures with hydrocarbons have been studied for applications in oxygasoline technology. These studies are crucial for understanding the behavior of such mixtures in fuel applications (Zhu et al., 1994).

  • Conformational Properties in Nuclear Magnetic Resonance (NMR) Spectroscopy : Research on the conformational properties of substituted 1,1-Difluorocyclohexanes, including compounds similar to 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane, has been conducted using fluorine magnetic resonance spectroscopy. These studies are significant for understanding the molecular structure and behavior of these compounds (Spassov et al., 1967).

  • Density and Excess Volume Measurements in Chemical Engineering : Investigations into the densities and excess volumes of mixtures involving methyl 1,1-dimethylpropyl ether (related to 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane) are important for chemical engineering applications, particularly in understanding the interactions in these mixtures (Witek et al., 1997).

Safety And Hazards

The safety and hazards of this compound would depend on various factors including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide detailed information .

properties

IUPAC Name

1,1-difluoro-4-(2-methylbutan-2-yl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2/c1-4-10(2,3)9-5-7-11(12,13)8-6-9/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZIKWSRZKJGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane
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4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane
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4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane
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4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane
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4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane

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